molecular formula C16H15Cl2N5O B4382009 4-CHLORO-N~1~-{1-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}BENZAMIDE

4-CHLORO-N~1~-{1-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}BENZAMIDE

Cat. No.: B4382009
M. Wt: 364.2 g/mol
InChI Key: VUUMIKITTFOIGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-CHLORO-N~1~-{1-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}BENZAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of two pyrazole rings, each substituted with chlorine and methyl groups, and a benzamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

The synthesis of 4-CHLORO-N~1~-{1-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}BENZAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of 4-chloro-1H-pyrazole: This can be achieved by the reaction of hydrazine with 1,3-dichloroacetone under acidic conditions.

    Alkylation: The 4-chloro-1H-pyrazole is then alkylated with 3,5-dimethyl-1H-pyrazole-4-carbaldehyde in the presence of a base to form the intermediate.

    Benzoylation: The intermediate is then reacted with benzoyl chloride in the presence of a base to yield the final product, this compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

4-CHLORO-N~1~-{1-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles such as amines or thiols replace the chlorine atoms, forming new derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.

Scientific Research Applications

4-CHLORO-N~1~-{1-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anti-tumor, and antimicrobial properties.

    Biological Research: It is used as a tool compound to study the biological pathways and molecular targets involved in various diseases.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-CHLORO-N~1~-{1-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar compounds to 4-CHLORO-N~1~-{1-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}BENZAMIDE include other pyrazole derivatives such as:

    4-chloro-1H-pyrazole: A simpler pyrazole derivative with similar chemical properties.

    3,5-dimethyl-1H-pyrazole: Another pyrazole derivative with methyl substitutions.

    Benzamide derivatives: Compounds with a benzamide moiety, which may have similar biological activities.

The uniqueness of this compound lies in its dual pyrazole rings and specific substitutions, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-chloro-N-[1-[(4-chloropyrazol-1-yl)methyl]-3,5-dimethylpyrazol-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N5O/c1-10-15(20-16(24)12-3-5-13(17)6-4-12)11(2)23(21-10)9-22-8-14(18)7-19-22/h3-8H,9H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUUMIKITTFOIGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CN2C=C(C=N2)Cl)C)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-CHLORO-N~1~-{1-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}BENZAMIDE
Reactant of Route 2
Reactant of Route 2
4-CHLORO-N~1~-{1-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}BENZAMIDE
Reactant of Route 3
Reactant of Route 3
4-CHLORO-N~1~-{1-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}BENZAMIDE
Reactant of Route 4
4-CHLORO-N~1~-{1-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}BENZAMIDE
Reactant of Route 5
4-CHLORO-N~1~-{1-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}BENZAMIDE
Reactant of Route 6
4-CHLORO-N~1~-{1-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}BENZAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.